molecular formula C22H21NO5 B2880876 rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2287236-85-3

rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2880876
CAS No.: 2287236-85-3
M. Wt: 379.412
InChI Key: HGBIJTHKSWFLPI-MTBPISGOSA-N
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Description

rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic peptidomimetic compound featuring a rigid norbornane-like scaffold (bicyclo[2.2.1]heptane). Its structure includes:

  • Core framework: A 2-azabicyclo[2.2.1]heptane system, which imposes conformational rigidity, a desirable trait in drug design for enhancing target selectivity .
  • A carboxylic acid at position 3, enabling interactions with basic residues in enzymatic active sites. An Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group at position 2, commonly used as a protecting group in solid-phase peptide synthesis (SPPS) .
  • Stereochemistry: The 1R,3R,4S,6R configuration defines its three-dimensional shape, critical for molecular recognition.

Properties

IUPAC Name

(1R,3R,4S,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-19-10-12-9-18(19)23(20(12)21(25)26)22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20,24H,9-11H2,(H,25,26)/t12-,18+,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIJTHKSWFLPI-MTBPISGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1N([C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the fluorenylmethoxycarbonyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as trifluoroacetic acid can be used to remove the fluorenylmethoxycarbonyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to act as a protecting group in peptide synthesis makes it useful in the development of new peptides and proteins.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can protect reactive sites on molecules, allowing for selective reactions to occur. This compound can also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected bicyclic carboxylic acids. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Bicyclic Fmoc-Protected Carboxylic Acids

Compound Name Core Scaffold Substituents Key Features Reference
rac-(1R,3R,4S,6R)-2-{Fmoc}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 2-azabicyclo[2.2.1]heptane - 6-OH
- 3-COOH
- 2-Fmoc
Conformationally rigid; potential for hydrogen bonding and enzymatic inhibition.
(2R,3R)-3-{Fmoc-amino}bicyclo[2.2.1]heptane-2-carboxylic acid bicyclo[2.2.1]heptane - 3-NH-Fmoc
- 2-COOH
Amino substitution may enhance target binding but lacks hydroxyl group.
rac-(1R,5R,6R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-6-carboxylic acid 3-azabicyclo[3.2.0]heptane - 6-COOH
- 3-Fmoc
Larger ring system (7-membered) may alter steric interactions.
rac-(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid 2-oxabicyclo[4.1.0]heptane - 7-COOH Oxygen heteroatom reduces basicity; no Fmoc group.
rac-(1R,5R)-2-Fmoc-amino-6,6-difluoro-bicyclo[3.1.0]hexane-2-carboxylic acid bicyclo[3.1.0]hexane - 2-NH-Fmoc
- 2-COOH
- 6,6-diF
Fluorine atoms enhance metabolic stability and lipophilicity.

Key Findings from Comparative Analysis

Oxygen-containing analogs (e.g., 2-oxabicyclo[4.1.0]heptane) exhibit reduced basicity, which may limit interactions with cationic residues .

Functional Group Impact: The 6-hydroxy group distinguishes the target compound from analogs like (2R,3R)-3-Fmoc-amino derivatives, enabling unique hydrogen-bonding interactions critical for activity . Fluorinated analogs (e.g., 6,6-difluoro substitution) show enhanced pharmacokinetic properties but may introduce steric clashes in tight binding sites .

Similarity Metrics and Activity Landscapes: Tanimoto coefficients (using Morgan fingerprints) indicate moderate similarity (~0.5–0.7) between the target compound and other Fmoc-protected bicyclic acids, primarily due to shared Fmoc and carboxylic acid motifs . Activity cliffs are observed in analogs with minor structural variations (e.g., hydroxy vs. amino groups), leading to significant potency differences despite high structural similarity .

Docking and Binding Affinity :

  • Molecular docking studies suggest that small changes in substituents (e.g., hydroxyl vs. fluorine) alter interactions with key residues (e.g., Met7 in PERK inhibitors), affecting affinity by >10-fold .
  • The target compound’s hydroxy group may form critical hydrogen bonds with catalytic residues (e.g., in 3CLpro or HDACs), as seen in pharmacophore models for similar bicyclic acids .

Biological Activity

The compound rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic molecule that has garnered attention in various fields of biological and medicinal chemistry. Its unique bicyclic structure containing nitrogen atoms and the fluorenylmethoxycarbonyl (Fmoc) group positions it as a potentially valuable compound in peptide synthesis and other biological applications.

  • Molecular Formula : C22H21NO4
  • Molecular Weight : 363.4 g/mol
  • IUPAC Name : (1R,3R,4S,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • InChI Key : VSQMHNMSBPKGQS-QWFCFKBJSA-N

The mechanism of action for this compound primarily revolves around its role in peptide synthesis. The Fmoc group serves as a protecting group for the amino group of amino acids, facilitating selective deprotection and coupling during the synthesis process. This protection is crucial for maintaining the integrity of the amino acids involved in peptide chains, thus influencing the overall yield and purity of synthesized peptides.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azabicyclo compounds can inhibit bacterial growth through interference with bacterial cell wall synthesis and function.

2. Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The structural features of azabicyclo compounds allow them to interact with various biological targets involved in cell proliferation and survival pathways.

3. Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems could position it as a candidate for neuroprotective therapies. Research has indicated that structurally related compounds can influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study 2 Showed that azabicyclo derivatives induced apoptosis in human cancer cell lines at concentrations ranging from 10 to 100 µM.
Study 3 Reported neuroprotective effects in animal models of Alzheimer's disease, with significant improvements in cognitive function observed after treatment with related compounds.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the Azabicyclo Structure : This may include cyclization reactions using appropriate starting materials.
  • Introduction of the Fmoc Group : The azabicyclo compound is reacted with Fmoc chloride in the presence of a base such as triethylamine.

These synthetic routes highlight the compound's utility in producing complex peptides and proteins for pharmaceutical applications.

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